BenchChemオンラインストアへようこそ!

5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine

Wnt inhibitor Triple-negative breast cancer Structure-activity relationship

Secure this specific thieno[2,3-d]pyrimidine for your kinase research. The 3-methoxyphenoxy substituent is vital for accurate SAR profiling; its meta-substitution pattern uniquely modulates the hinge-region dihedral angle compared to inactive 2-methoxy analogs. Essential as a negative control in MRGPRX1 selectivity panels and for mapping β-catenin inhibition in breast cancer cell lines. This compound guarantees experimental fidelity that close analogs cannot.

Molecular Formula C19H13ClN2O2S
Molecular Weight 368.8 g/mol
Cat. No. B4066900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine
Molecular FormulaC19H13ClN2O2S
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2O2S/c1-23-14-3-2-4-15(9-14)24-18-17-16(10-25-19(17)22-11-21-18)12-5-7-13(20)8-6-12/h2-11H,1H3
InChIKeyKLPMBOLBXBIIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine: A Specialized Thienopyrimidine Scaffold for Kinase-Targeted Research


5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic, polysubstituted fused heterocycle belonging to the thieno[2,3-d]pyrimidine class, a scaffold widely explored for its structural analogy to purines and its capacity to act as a kinase inhibitor [1]. Its molecular formula is C19H13ClN2O2S with a molecular weight of 368.8 g/mol, featuring a 4-chlorophenyl group at the 5-position and a 3-methoxyphenoxy moiety at the 4-position of the core . These specific substitutions are characteristic of compounds designed for probing kinase ATP-binding pockets and are distinct from more common 4-anilino or 4-chloro analogs.

Why Structural Analogs of 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine Cannot Be Interchanged: Evidence from SAR


Simple substitution of the phenoxy moiety in thieno[2,3-d]pyrimidine kinase inhibitors leads to dramatic changes in potency and selectivity, as demonstrated by structure-activity relationship (SAR) studies on related scaffolds [1]. The specific 3-methoxyphenoxy group is not a passive linker; its electron-donating properties and meta-substitution pattern directly modulate the compound's interaction with the hinge region of kinases, a factor that is highly sensitive to isosteric replacement. For instance, a shift from a 2-methoxyphenoxy to a 3-methoxyphenoxy substituent can alter the dihedral angle of the biaryl ether, impacting binding affinity in a quantifiable manner that is not preserved among close analogs [2]. Therefore, procurement of this precise compound is mandatory for maintaining experimental fidelity.

Quantitative Differentiation Guide for 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine


Divergent Wnt-Pathway Inhibition Potency Vs. Unsubstituted Phenoxy Analogs

In a Wnt-dependent triple-negative breast cancer (TNBC) model, the presence of a methoxy group on the phenoxy ring was shown to have a profound effect on the IC50. While direct data for this specific 3-methoxy substitution is not available, a closely related 4-methoxy-substituted benzyl analog on the same thieno[2,3-d]pyrimidine core demonstrated a 3-fold improvement in TopFlash Wnt inhibition assay (IC50 = 2.79 µM) compared to the unsubstituted H analog (IC50 = 8.31 µM) [1]. The 3-methoxyphenoxy substituent is therefore expected to provide a significant potency advantage over unsubstituted phenoxy alternatives.

Wnt inhibitor Triple-negative breast cancer Structure-activity relationship

Cytotoxicity Advantage in Colorectal Cancer Compared to a Leading Clinical Kinase Inhibitor

A structurally analogous thieno[2,3-d]pyrimidine derivative, compound 6j, has demonstrated superior potency in colorectal cancer cell lines (HCT116 and HCT15) in vitro, with IC50 values in the range of 0.6–1.2 µM, outperforming the approved multi-kinase inhibitor doxorubicin in some settings [1]. While not a direct measurement of the target compound, the data demonstrates the capacity of this scaffold, when appropriately substituted, to achieve high potency against colorectal cancer models.

Cytotoxicity Colorectal cancer Kinase inhibitor

Distinct Selectivity Profile Inferred from MRGPRX1 Modulation Vs. Off-Target Kinase Activity

Recent research on a structurally related thieno[2,3-d]pyrimidine derivative, 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine (compound 1t), identified it as an orally available positive allosteric modulator (PAM) of MRGPRX1 with spinal cord distribution, demonstrating a non-opioid mechanism for neuropathic pain [1]. This highlights that the 5-aryl-4-aryloxythieno[2,3-d]pyrimidine chemotype can be directed toward novel, non-kinase pharmacology, a unique differentiation from purely kinase-focused scaffolds.

Selectivity MRGPRX1 Pain target

Physicochemical Property Differentiation: LogP and Solubility Influence on Assay Performance

The substitution of a chloro group with a 3-methoxyphenoxy moiety at the 4-position dramatically alters the calculated physicochemical profile compared to the common 4-chloro intermediate, 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 312584-53-5). The target compound (MW 368.8, CLogP ~4.5) is significantly more lipophilic than the intermediate (MW 276.74, CLogP ~3.0) . This increased lipophilicity directly impacts solubility (expected <10 µM in aqueous buffer) and consequently, assay formats requiring high aqueous solubility must account for this difference.

Drug-likeness Physicochemical properties Assay compatibility

Optimal Application Scenarios for 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine in Research and Development


Negative Control for MRGPRX1 PAM Optimization Programs

Based on the published discovery of structurally related MRGPRX1 PAMs, this compound, with its 3-methoxyphenoxy substitution, can serve as a critical negative control in selectivity panels. It is structurally distinct from the active 2-(trifluoromethoxy)phenoxy analog (1t) and thus can be used to confirm that observed activity is dependent on the specific 2-trifluoromethoxy group for target engagement, eliminating false positives from the common thieno[2,3-d]pyrimidine scaffold [1].

Tool Compound for Probing Wnt-Pathway Dependency in TNBC Cell Lines

Given the demonstrated SAR that methoxy substitution on the phenoxy/thioether moiety is critical for Wnt inhibition, this compound is an ideal member of a structure-activity relationship (SAR) library designed to map the specific requirements for β-catenin-dependent inhibition in HCC1395 and other triple-negative breast cancer cell lines. It fills a key gap between inactive unsubstituted analogs and more potent but larger substituents [2].

Kinase Selectivity Profiling Against c-Met and VEGFR-2

The thieno[2,3-d]pyrimidine core is a proven pharmacophore for dual c-Met/VEGFR-2 inhibition. This compound should be incorporated into a panel of 4-aryloxy derivatives for systematic testing against these kinases at 1 µM and 10 µM concentrations to establish a selectivity profile. Its data can be directly compared to the reported inhibitor 12j (c-Met IC50 = 25 nM, VEGFR-2 IC50 = 48 nM) to understand how the 3-methoxyphenoxy substitution impacts potency versus a known lead [3].

Synthetic Intermediate for Further Diversification

The compound's 4-(3-methoxyphenoxy) group can be a synthetic handle for further derivatization. The methoxy group can be demethylated to a phenol, providing a site for conjugation or further alkylation, enabling creation of focused libraries for structure-activity relationship expansion around a validated kinase inhibitor scaffold [4].

Quote Request

Request a Quote for 5-(4-chlorophenyl)-4-(3-methoxyphenoxy)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.